
Cuban-1-amine
Übersicht
Beschreibung
Cuban-1-amine, also known as 1-aminocubane, is a cyclic amine derived from cubane, a hydrocarbon with a unique cubic structure. This compound is notable for its rigid, three-dimensional framework, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cuban-1-amine can be synthesized through several methods. One common approach involves the nitration of cubane to form cubane-1-nitro, followed by reduction to yield this compound. The nitration step typically employs nitric acid and sulfuric acid under controlled conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing reducing agents such as lithium aluminum hydride .
Industrial Production Methods: While the industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up with appropriate modifications. The key challenges in industrial production include the handling of hazardous reagents and the need for precise control over reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cuban-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cubane-1-imine or cubane-1-nitrile, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form cubane-1-amine derivatives with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products:
Oxidation: Cubane-1-imine, cubane-1-nitrile.
Reduction: Various cubane-1-amine derivatives.
Substitution: Substituted cubane derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Cuban-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cuban-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, this compound derivatives can act as bioisosteres, mimicking the structure and function of benzene rings in pharmaceutical compounds. This can lead to enhanced activity, solubility, and stability of the parent compounds. The rigid cubic structure of cubane imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of this compound derivatives for their molecular targets .
Vergleich Mit ähnlichen Verbindungen
Cuban-1-amine is unique due to its cubic structure, which distinguishes it from other cyclic amines. Similar compounds include:
Cyclohexylamine: A six-membered ring amine with a flexible structure.
Cyclopropylamine: A three-membered ring amine with significant ring strain.
Benzylamine: An aromatic amine with a planar structure.
Compared to these compounds, this compound offers a more rigid and three-dimensional framework, which can lead to different reactivity and interaction profiles in chemical and biological systems .
Eigenschaften
IUPAC Name |
cuban-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYBDQWZXOAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid](/img/structure/B3301906.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301911.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301920.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301922.png)

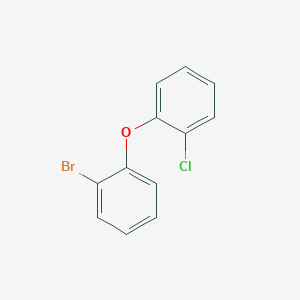
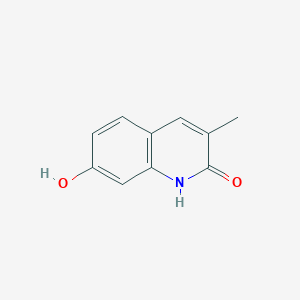
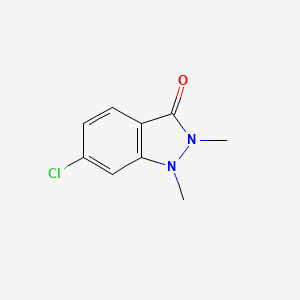
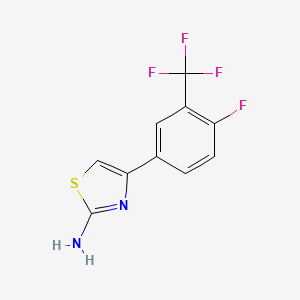
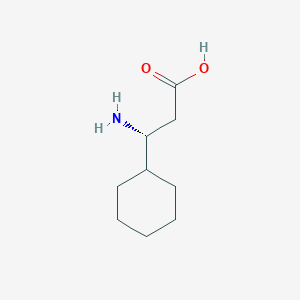
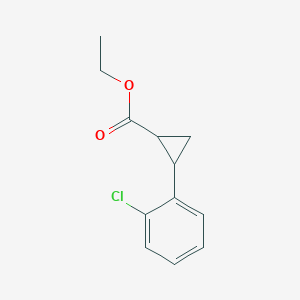
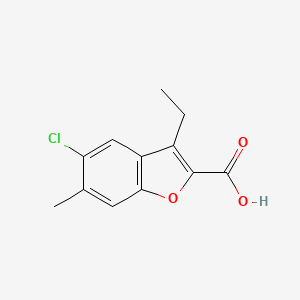

![4-butoxy-2,3-dimethyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3301978.png)
